(1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine
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Overview
Description
(1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine is a chemical compound with the molecular formula C12H17NO It is a cyclopentane derivative with a benzyloxy group attached to the third carbon and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Formation of Benzyloxy Group: The cyclopentanone undergoes a reaction with benzyl alcohol in the presence of an acid catalyst to form the benzyloxy group.
Reduction: The ketone group in the intermediate product is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine involves its interaction with specific molecular targets. The benzyloxy group and the amine group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
trans-3-benzyloxycyclopentanamine: A similar compound with a different stereochemistry.
(1R,3R)-3-{2-[3-(benzyloxy)phenyl]-1H-imidazol-1-yl}cyclopentan-1-amine: A compound with an additional imidazole group.
Uniqueness
(1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine is unique due to its specific stereochemistry and the presence of both a benzyloxy group and an amine group. This combination of functional groups and stereochemistry provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(1R,3R)-3-phenylmethoxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZCJJIXNPWSPE-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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